![molecular formula C20H28N4O2 B4063148 1-(2-furylmethyl)-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B4063148.png)
1-(2-furylmethyl)-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]piperidine-3-carboxamide
Overview
Description
1-(2-furylmethyl)-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H28N4O2 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-furylmethyl)-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]piperidine-3-carboxamide is 356.22122615 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-furylmethyl)-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-furylmethyl)-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PARP Inhibitors for Cancer Therapy
Research on compounds structurally similar to the one , such as 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), a novel oral poly(ADP-ribose) polymerase (PARP) inhibitor, has shown efficacy in BRCA-1 and BRCA-2 mutant tumors. This class of compounds demonstrates significant potential in targeted cancer therapy, particularly for treating tumors deficient in BRCA genes, by inhibiting PARP enzymes involved in DNA repair (Jones et al., 2009).
Serotonin Receptor Antagonists
Compounds such as piperazin-1-yl substituted unfused heterobiaryls have been investigated as ligands for the 5-HT7 receptors, elucidating structural features affecting binding affinity. These studies contribute to understanding the modulation of serotonin receptors, potentially relevant for treating disorders related to serotonin system dysregulation (Strekowski et al., 2016).
Antipsychotic Agents
Research on heterocyclic carboxamides, such as analogues of 1192U90, has explored their potential as antipsychotic agents. These studies focus on their binding affinity to dopamine and serotonin receptors and their efficacy in behavioral models, offering insights into the development of new treatments for psychiatric conditions (Norman et al., 1996).
Enzyme Inhibition for Disease Treatment
Compounds like 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides have been identified as inhibitors of soluble epoxide hydrolase, a target for treating various diseases due to its role in metabolizing epoxyeicosatrienoic acids. These findings are crucial for developing new therapeutic agents based on enzyme inhibition (Thalji et al., 2013).
properties
IUPAC Name |
1-(furan-2-ylmethyl)-N-[2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c25-20(15-5-3-11-24(13-15)14-16-6-4-12-26-16)21-10-9-19-17-7-1-2-8-18(17)22-23-19/h4,6,12,15H,1-3,5,7-11,13-14H2,(H,21,25)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJSQZAEQURZJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CCNC(=O)C3CCCN(C3)CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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